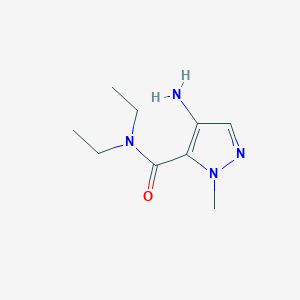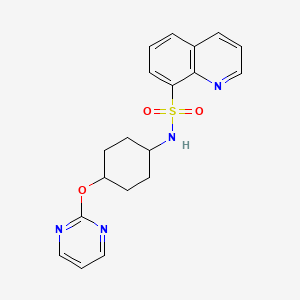
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)quinoline-8-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)quinoline-8-sulfonamide is a fascinating compound in the realm of medicinal chemistry and drug discovery. Its structure comprises a quinoline core, which is often associated with biologically active molecules, sulfonamide group, and a cyclohexyl ring substituted with pyrimidinyl ether. This intricate structure lends it several unique properties, making it a valuable target for scientific research and industrial applications.
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis starts with the preparation of the quinoline-8-sulfonamide core, typically involving the sulfonation of quinoline using sulfur trioxide or chlorosulfonic acid.
Step 2: The cyclohexyl ring is introduced via a nucleophilic substitution reaction, where an appropriate cyclohexyl derivative reacts with the quinoline sulfonamide.
Step 3: The final step includes the attachment of the pyrimidinyl ether group. This often involves the reaction of the cyclohexyl intermediate with pyrimidine-2-ol under basic conditions.
Industrial Production Methods:
Industrial production leverages the scalability of the above synthetic routes, optimizing reaction conditions for maximum yield and purity. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound may undergo oxidation, particularly at the quinoline ring, resulting in quinoline N-oxide derivatives.
Reduction: Reduction reactions might target the sulfonamide group, potentially leading to sulfonic acid derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides, acyl chlorides, and various bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Sulfonic acids.
Substitution: Derivatives with various functional groups replacing original atoms or groups.
Chemistry:
Used as a precursor or intermediate in the synthesis of more complex molecules.
Investigated for its unique reactivity and stability under different conditions.
Biology:
Studied for its potential as a ligand in binding studies with proteins or DNA.
Acts as a tool in biochemical assays to understand enzyme kinetics and interactions.
Medicine:
Evaluated for its therapeutic potential in treating diseases due to its structural similarity to bioactive compounds.
Explored as a potential antimicrobial, anti-inflammatory, or anticancer agent.
Industry:
Employed in the design of new materials with specific electronic or optical properties.
Used as an additive in chemical processes to enhance reaction outcomes.
作用机制
The compound exerts its effects through various mechanisms, depending on the context of its use:
Molecular Targets: It can bind to specific enzymes or receptors, inhibiting or activating their function.
Pathways Involved: In medicinal chemistry, it might interact with signal transduction pathways, influencing cellular processes such as apoptosis or inflammation.
相似化合物的比较
N-(4-(pyrimidin-2-yloxy)cyclohexyl)benzamide: Similar structure but with a benzamide group instead of quinoline.
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide: A benzenesulfonamide counterpart.
N-(4-(pyridin-2-yloxy)cyclohexyl)quinoline-8-sulfonamide: Pyridine instead of pyrimidine as the ether substituent.
Uniqueness:
The combination of quinoline, cyclohexyl, and pyrimidinyl ether groups in this compound provides a unique electronic and steric environment.
Its specific molecular interactions and reactivity distinguish it from structurally similar compounds, offering distinct advantages in certain applications, especially in medicinal chemistry.
属性
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-27(25,17-6-1-4-14-5-2-11-20-18(14)17)23-15-7-9-16(10-8-15)26-19-21-12-3-13-22-19/h1-6,11-13,15-16,23H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGPFGNEBZTJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
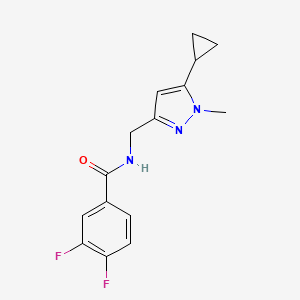
![N-[(3-chlorophenyl)(cyano)methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2939270.png)
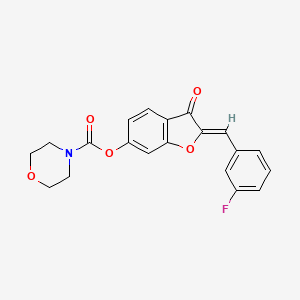
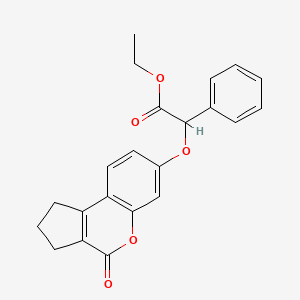
![2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine](/img/structure/B2939274.png)
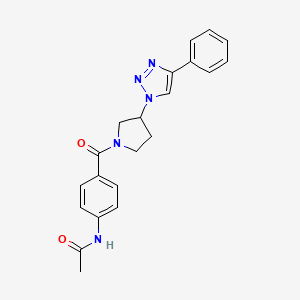
![2-Phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2939278.png)
![1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2939281.png)
![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2939283.png)
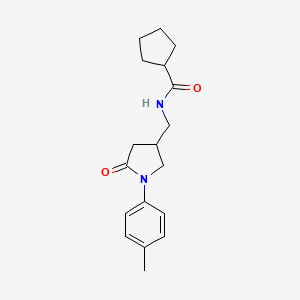
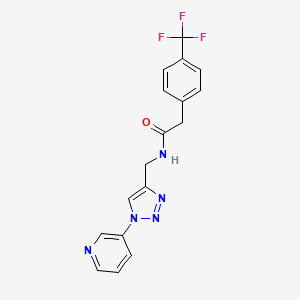
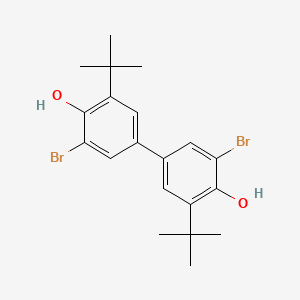
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide](/img/structure/B2939290.png)
